molecular formula C₃₈H₅₇N₉O₈ B612699 C-Reactive Protein (CRP) (201-206) CAS No. 130348-99-1

C-Reactive Protein (CRP) (201-206)

Cat. No.: B612699
CAS No.: 130348-99-1
M. Wt: 767.91
InChI Key:
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Description

C-Reactive Protein (CRP) 201-206 is the 201-206 fragment of C-Reactive Protein. C-Reactive Protein (CRP), the prototypic marker of inflammation, is a cardiovascular risk marker and may promote atherogenesis.

Mechanism of Action

Target of Action

C-Reactive Protein (CRP) (201-206) is a fragment of the C-Reactive Protein (CRP), a plasma protein that is evolutionarily conserved . CRP is a member of the pentraxin superfamily, characterized by its pentameric structure and calcium-dependent binding to ligands like phosphocholine (PC) . It plays a vital role in host defense and inflammation, metabolic function, and scavenging .

Mode of Action

CRP has the ability for calcium-dependent binding to exogenous and endogenous molecules having phosphocholine, followed by activation of the classical complement pathway . Accumulating evidence indicates that pentameric CRP (pCRP) dissociates into monomeric CRP (mCRP) and most proinflammatory actions of CRP are only expressed following dissociation of its native pentameric assembly into mCRP . The dissociation of CRP into mCRP altogether promotes the ligand-binding capability .

Biochemical Pathways

CRP is mainly synthesized and secreted by the liver in a cytokine-mediated response to infection or inflammation and circulates as a pentamer (pCRP) in plasma . It is involved in the innate immunity due to its functional properties including complement activation, phagocytosis, and apoptosis .

Pharmacokinetics

It is known that crp is predominantly produced in the liver and regulated by pro-inflammatory cytokines .

Result of Action

The primary result of CRP’s action is the regulation of local inflammation . mCRP emerges to be the main conformation of CRP that participates in the regulation of local inflammation . It is also involved in several host defense-related functions based on its ability to recognize foreign pathogens and damaged cells of the host, and initiates pathogen elimination by interacting with humoral and cellular effector systems in the blood .

Action Environment

Environmental factors such as low pH, absence of calcium, increased temperature, urea chelation, or binding to activated platelets, apoptotic/necrotic cells, and microparticles can induce continuous structural changes in pentameric CRP to form mCRP . These factors can significantly influence the action, efficacy, and stability of CRP.

Biochemical Analysis

Biochemical Properties

C-Reactive Protein (CRP) (201-206) plays a vital role in host defense and inflammation, metabolic function, and scavenging through its ability for calcium-dependent binding to exogenous and endogenous molecules having phosphocholine followed by activation of the classical complement pathway . It interacts with various biomolecules, including enzymes and proteins, and these interactions are often calcium-dependent .

Cellular Effects

C-Reactive Protein (CRP) (201-206) has significant effects on various types of cells and cellular processes. It influences cell function by regulating innate immunity and inflammatory progression . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of C-Reactive Protein (CRP) (201-206) involves its dissociation from pentameric CRP (pCRP) to monomeric CRP (mCRP). Most proinflammatory actions of CRP are expressed only after this dissociation . This dissociation promotes the ligand-binding capability, and mCRP emerges as the main conformation of CRP that participates in the regulation of local inflammation .

Temporal Effects in Laboratory Settings

The effects of C-Reactive Protein (CRP) (201-206) can vary over time in laboratory settings. For instance, the plasma concentrations of CRP can increase rapidly from baseline levels of less than 1 µg/mL within 48 hours in response to tissue injury or infection .

Metabolic Pathways

C-Reactive Protein (CRP) (201-206) is involved in several metabolic pathways. It is primarily expressed and secreted by the liver in response to pro-inflammatory cytokines

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H57N9O8/c1-22(2)19-28(34(50)45-29(37(53)47-18-8-13-31(47)38(54)55)20-23-21-42-26-11-4-3-9-24(23)26)44-33(49)27(14-15-32(41)48)43-35(51)30-12-7-17-46(30)36(52)25(40)10-5-6-16-39/h3-4,9,11,21-22,25,27-31,42H,5-8,10,12-20,39-40H2,1-2H3,(H2,41,48)(H,43,51)(H,44,49)(H,45,50)(H,54,55)/t25-,27-,28-,29-,30-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHFIGAVNLUVKI-PUEDFKRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H57N9O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

767.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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